N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, an azetidine ring, and a sulfonyl group attached to a chlorobenzyl moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a key component of many biologically active molecules, including nucleotides in DNA and RNA . Therefore, it’s possible that this compound could interact with enzymes or receptors that recognize or process these nucleotides.
Mode of Action
The compound also contains a sulfonyl group attached to a benzyl group, which is a common feature in many sulfonamide drugs . Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth and reproduction .
Biochemical Pathways
Depending on its specific targets, this compound could potentially affect a variety of biochemical pathways. For example, if it acts like a sulfonamide, it could disrupt the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with azetidine to form the azetidin-3-yl sulfonate. The final step involves the coupling of this intermediate with pyrimidin-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzyl moiety.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-(benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- **N-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- **N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyridine-2-amine
Uniqueness
N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to the presence of the 3-chlorobenzyl moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-12-4-1-3-11(7-12)10-22(20,21)19-8-13(9-19)18-14-16-5-2-6-17-14/h1-7,13H,8-10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMNZUSCRSTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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